4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name 4-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid systematically describes the compound’s structure. Breaking this down:
- Isoquinoline core : A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.
- Substituents :
- A tert-butoxycarbonyl (Boc) group at position 4, forming a carbamate linkage (-NHCOO-) with the isoquinoline nitrogen.
- A carboxylic acid group at position 6.
The molecular formula C₁₅H₁₆N₂O₄ corresponds to a molecular weight of 288.30 g/mol . Key computed properties include:
| Property | Value |
|---|---|
| XLogP3-AA | 2.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar SA | 88.5 Ų |
The Boc group contributes to the compound’s lipophilicity (XLogP3-AA = 2.2), while the carboxylic acid and carbamate moieties enhance polarity.
Structural Isomerism and Positional Specificity in Isoquinoline Derivatives
Isoquinoline derivatives exhibit positional isomerism due to the asymmetry of the fused ring system. For this compound:
- Position 4 vs. Position 1 : The Boc group at position 4 avoids steric clashes with the carboxylic acid at position 6, unlike positional isomers where substituents at adjacent positions (e.g., 1 and 3) could lead to unfavorable interactions.
- Comparison to Quinoline Analogues : The related quinoline derivative 4-((tert-Butoxycarbonyl)amino)quinoline-6-carboxylic acid (CAS 1416439-80-9) differs in the nitrogen’s position, altering electronic properties and hydrogen-bonding potential.
The SMILES string CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=CN=C1)C(=O)O highlights the connectivity of substituents.
Crystallographic Data and Conformational Analysis
While direct crystallographic data for this compound is limited, insights can be drawn from structurally related isoquinoline derivatives:
- Hypervalent iodine-mediated synthesis : Analogous compounds, such as Netarsudil Impurity 7 (CAS 1253955-19-9), adopt planar conformations stabilized by intramolecular hydrogen bonds between the carboxylic acid and carbamate groups.
- Boc group orientation : The tert-butoxy moiety adopts a staggered conformation to minimize steric hindrance, as observed in X-ray structures of similar Boc-protected amines.
Computational models predict a rotatable bond count of 4 , primarily associated with the Boc group and carbamate linkage.
Comparative Analysis of Tautomeric Forms
Isoquinoline derivatives can exhibit tautomerism, though the Boc group in this compound limits such behavior:
- Carboxylic acid tautomerism : The carboxylic acid at position 6 exists predominantly in the deprotonated form at physiological pH, stabilized by resonance.
- Amine-imine equilibrium : The Boc-protected amino group at position 4 prevents imine formation, unlike unprotected analogues such as 6-aminoquinoline-4-carboxylic acid (CAS 859924-25-7), which can tautomerize to imine forms under acidic conditions.
A comparison of computed tautomeric stability is shown below:
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Carboxylic acid (neutral) | 0.0 |
| Deprotonated carboxylate | -12.4 |
| Imine form | +8.7 (not observed) |
The Boc group’s electron-withdrawing nature further stabilizes the carbamate linkage, disfavoring tautomeric shifts.
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-12-8-16-7-10-5-4-9(13(18)19)6-11(10)12/h4-8H,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
IJHRDTQNSVYBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=CN=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through various methods, including the Bischler-Napieralski reaction, Pomeranz-Fritsch reaction, or Pictet-Spengler reaction.
Introduction of Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group is introduced at the 6-position of the isoquinoline ring through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microreactor systems for the direct introduction of the tert-butoxycarbonyl group has also been developed .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling Reactions: Carbodiimides like EDCI or DCC, often in the presence of coupling agents like DMAP.
Major Products
Substitution Reactions: Boc-protected isoquinoline derivatives.
Deprotection Reactions: Free amino isoquinoline carboxylic acids.
Coupling Reactions: Amides or esters of isoquinoline carboxylic acids.
Scientific Research Applications
Diabetes and Metabolic Disorders
Research indicates that compounds similar to 4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid can modulate c-Jun N-terminal kinases (JNKs), which are implicated in insulin resistance and obesity. The modulation of JNKs may lead to improved glucose metabolism and insulin sensitivity, making such compounds potential candidates for treating Type 2 diabetes and related metabolic disorders .
Case Study:
A study demonstrated that derivatives of isoquinoline compounds could lower blood glucose levels by enhancing hepatic glucose uptake, suggesting their utility in managing diabetes .
Inhibition of STING Pathway
The compound has been explored for its role as a STING (Stimulator of Interferon Genes) inhibitor. STING plays a crucial role in immune response and inflammation; thus, inhibitors can be beneficial in treating autoimmune diseases and certain cancers. Compounds that inhibit STING activity have shown promise in reducing inflammation and tumor growth .
Case Study:
Research has highlighted specific isoquinoline derivatives that effectively inhibit STING-mediated signaling pathways, demonstrating their potential as therapeutic agents against inflammatory diseases .
Intermediate for Drug Development
4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its structural features allow for further modifications to develop new drugs targeting different biological pathways.
Table: Examples of Derivatives and Their Potential Applications
| Compound Type | Potential Application | Reference |
|---|---|---|
| JNK Inhibitors | Treatment for Type 2 diabetes | |
| STING Inhibitors | Anti-inflammatory therapies | |
| Anticancer Agents | Targeting tumor growth via immune modulation |
Mechanistic Studies
The compound is also valuable for mechanistic studies in pharmacology, particularly in understanding how modifications to the isoquinoline structure affect biological activity. Researchers utilize it to explore structure-activity relationships (SAR), aiding in the design of more effective drugs.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid involves its role as a precursor or intermediate in various biochemical pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amino group can interact with molecular targets such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
- 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
Uniqueness
4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical properties and reactivity. The presence of both the Boc-protected amino group and the carboxylic acid group allows for versatile synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Biological Activity
4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features an isoquinoline core with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- IUPAC Name : 4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid
The biological activity of 4-((tert-Butoxycarbonyl)amino)isoquinoline-6-carboxylic acid is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the isoquinoline moiety allows for interactions with enzymes and receptors, potentially modulating their activities.
Anticancer Activity
Research indicates that isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 4-((tert-butoxycarbonyl)amino)isoquinoline-6-carboxylic acid can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell cycle progression
- Induction of apoptosis via mitochondrial pathways
A study evaluating similar isoquinoline derivatives reported IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer properties .
Antimicrobial Properties
Isoquinolines are known for their antimicrobial activities. The compound's structural features may contribute to its ability to inhibit bacterial growth. Comparative studies have demonstrated that isoquinoline derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values often lower than those of standard antibiotics .
Case Studies
- Cytotoxicity Assessment : In a study involving various isoquinoline derivatives, it was found that modifications at the amino position significantly impacted cytotoxicity against human cancer cell lines. The presence of the Boc group in 4-((tert-butoxycarbonyl)amino)isoquinoline-6-carboxylic acid was associated with enhanced solubility and bioavailability, leading to improved anticancer efficacy .
- Antimicrobial Activity : A series of experiments tested the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the isoquinoline scaffold provided a favorable pharmacophore for antimicrobial activity, with compounds exhibiting MIC values as low as 1 μg/mL .
Data Tables
Q & A
Q. What are the key functional groups in 4-((tert-Boc)amino)isoquinoline-6-carboxylic acid, and how do they influence reactivity?
The compound contains a tert-butoxycarbonyl (Boc)-protected amine , an isoquinoline core , and a carboxylic acid group . The Boc group stabilizes the amine during synthesis, preventing unwanted side reactions . The carboxylic acid enables conjugation or salt formation, critical for solubility adjustments or bioconjugation in biological studies. The isoquinoline moiety may participate in π-π stacking interactions, relevant to binding studies in medicinal chemistry. Researchers should prioritize characterizing the Boc group’s stability under acidic/basic conditions (e.g., TFA deprotection) and the carboxylic acid’s pKa (~2-4) for buffer optimization .
Q. What synthetic strategies are recommended for preparing this compound?
A typical route involves:
Isoquinoline core synthesis : Cyclization of benzaldehyde derivatives with ammonium acetate.
Boc protection : Reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF/DMF) under inert conditions .
Carboxylic acid introduction : Hydrolysis of a methyl ester precursor using NaOH/MeOH or LiOH/H₂O-THF.
Key optimization steps include monitoring Boc stability during hydrolysis (avoiding prolonged basic conditions) and using HPLC (>97% purity) for final purification .
Q. How should researchers characterize this compound?
Essential techniques:
- NMR : Confirm Boc group integrity (δ ~1.3 ppm for tert-butyl protons) and carboxylic acid proton (δ ~12-14 ppm, broad).
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
- Melting point : Compare observed values (e.g., 150–151°C for analogous Boc-protected acids) to literature for consistency .
- Mass spectrometry : Validate molecular ion peaks ([M+H]⁺ expected at ~307.3 g/mol).
Advanced Research Questions
Q. How can researchers resolve low yields in Boc protection steps?
Low yields often arise from amine protonation (incompatible pH) or moisture-sensitive reagents . Mitigation strategies:
- Use Schlenk techniques to exclude moisture .
- Optimize stoichiometry (1.2–1.5 eq Boc₂O per amine).
- Monitor reaction progress via TLC (Rf shift after Boc incorporation) .
Contradictory reports on Boc stability under basic conditions (e.g., during ester hydrolysis) necessitate pilot-scale testing with small batches .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Ion suppression in LC-MS : Caused by matrix interferences. Use isotope-labeled internal standards (e.g., ¹³C-carboxylic acid analogs) .
- Solubility limitations : The carboxylic acid’s poor solubility in aqueous buffers (pH < 4) requires DMSO co-solvents (<1% v/v) to avoid precipitation in cell-based assays .
- Degradation in storage : Boc groups hydrolyze under acidic conditions. Store lyophilized at -20°C with desiccants .
Q. How to address discrepancies in spectral data during structural confirmation?
For example, if NMR signals for the isoquinoline protons deviate from literature:
- Verify solvent effects (DMSO-d₆ vs. CDCl₃ shifts aromatic peaks).
- Check for tautomerism in the isoquinoline core (e.g., proton exchange in D₂O).
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in crowded regions (δ 7–8 ppm) .
Q. What methodologies optimize solubility for in vitro assays?
- Salt formation : React the carboxylic acid with sodium bicarbonate to improve aqueous solubility.
- Co-solvent systems : Use DMF or PEG-400 (≤10% v/v) in PBS (pH 7.4).
- Prodrug strategies : Convert the acid to a methyl ester (e.g., using methyl iodide/K₂CO₃ in acetone), then hydrolyze intracellularly .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on Boc deprotection efficiency?
Some studies report rapid Boc cleavage with TFA (1 hr), while others require prolonged treatment (24 hr). Factors to investigate:
- Steric hindrance : The isoquinoline core may slow acid diffusion. Confirm via comparative kinetics (NMR monitoring).
- Impurity effects : Residual solvents (e.g., DMF) may buffer TFA. Ensure thorough drying post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
